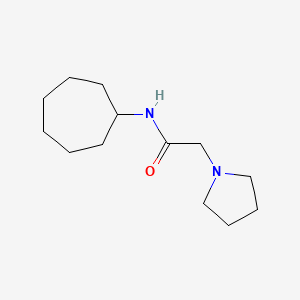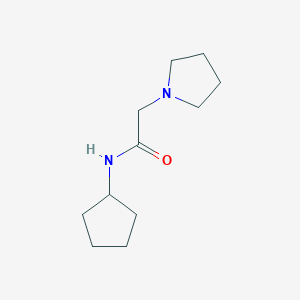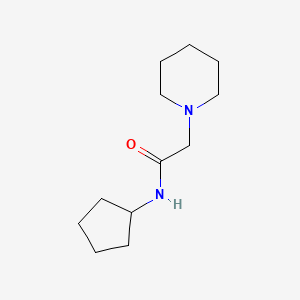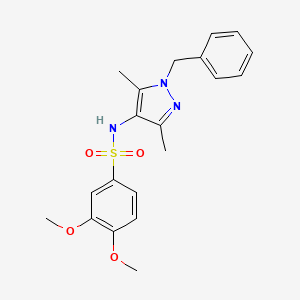
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate, also known as BMPC or 3-Benzyloxy-1-methyl-4-pyrazolecarboxylic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate may exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate exhibits several biochemical and physiological effects. Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, which are both involved in the inflammatory response. Additionally, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has also been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate in lab experiments is its potential as a new drug candidate. Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been found to exhibit several promising properties, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activity. Additionally, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is relatively easy to synthesize, making it a readily available compound for research purposes. However, one of the limitations of using Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate in lab experiments is the lack of information on its toxicity and side effects.
Direcciones Futuras
There are several potential future directions for research on Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate. One area of research could be focused on further exploring the antitumor activity of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate and its potential as a chemotherapeutic agent. Additionally, more studies could be conducted to investigate the anti-inflammatory, antimicrobial, and antioxidant properties of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate and their potential applications in the development of new drugs. Finally, research could be conducted to explore the toxicity and side effects of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate, which would be important for the development of new drugs based on this compound.
Conclusion:
In conclusion, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid ethyl ester with benzyl alcohol in the presence of a catalyst. Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been found to exhibit antitumor, anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate and its potential toxicity and side effects.
Aplicaciones Científicas De Investigación
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research has been in the development of new drugs. Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been found to exhibit antitumor activity, and several studies have been conducted to explore its potential as a chemotherapeutic agent. Additionally, Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has also been found to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of new drugs in these areas.
Propiedades
IUPAC Name |
ethyl 1-methyl-3-phenylmethoxypyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-14(17)12-9-16(2)15-13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMKHLBOOZUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623247 | |
| Record name | Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
111493-88-0 | |
| Record name | Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)




![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)




![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)


![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)